molecular formula C9H8N4O2S B12903978 1H-1,2,4-Triazole, 3-(methylthio)-5-(4-nitrophenyl)- CAS No. 57295-48-4

1H-1,2,4-Triazole, 3-(methylthio)-5-(4-nitrophenyl)-

Cat. No.: B12903978
CAS No.: 57295-48-4
M. Wt: 236.25 g/mol
InChI Key: VHNQCYCIZHBSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylthio)-5-(4-nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a methylthio group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-5-(4-nitrophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrophenylhydrazine with carbon disulfide and methyl iodide, followed by cyclization with hydrazine hydrate . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-5-(4-nitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, acidic conditions.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylthio)-5-(4-nitrophenyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

57295-48-4

Molecular Formula

C9H8N4O2S

Molecular Weight

236.25 g/mol

IUPAC Name

3-methylsulfanyl-5-(4-nitrophenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C9H8N4O2S/c1-16-9-10-8(11-12-9)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3,(H,10,11,12)

InChI Key

VHNQCYCIZHBSAN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NNC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.